molecular formula C16H17FN2O4S B4929918 5-[(dimethylamino)sulfonyl]-2-fluoro-N-(2-methoxyphenyl)benzamide

5-[(dimethylamino)sulfonyl]-2-fluoro-N-(2-methoxyphenyl)benzamide

Cat. No. B4929918
M. Wt: 352.4 g/mol
InChI Key: IPFOFSQOJBPRMG-UHFFFAOYSA-N
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Description

5-[(dimethylamino)sulfonyl]-2-fluoro-N-(2-methoxyphenyl)benzamide, commonly known as DB844, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. It belongs to the class of benzamides and has been studied extensively for its anti-parasitic properties.

Mechanism of Action

The mechanism of action of DB844 involves the inhibition of the enzyme trypanothione reductase, which is essential for the survival of the Leishmania parasite. This inhibition leads to the accumulation of toxic molecules within the parasite, eventually leading to its death.
Biochemical and Physiological Effects
DB844 has been shown to have a selective toxicity towards the Leishmania parasite, with minimal toxicity towards mammalian cells. This selectivity is due to the differences in the trypanothione reductase enzyme between the parasite and mammalian cells.

Advantages and Limitations for Lab Experiments

One of the major advantages of DB844 is its selectivity towards the Leishmania parasite, which makes it a potential candidate for the treatment of leishmaniasis. However, one limitation of DB844 is its poor solubility in water, which can hinder its efficacy in vivo.

Future Directions

There are several future directions for the research on DB844. One potential direction is the optimization of its synthesis method to improve its solubility and efficacy. Another direction is the study of its potential use in combination therapy with other anti-parasitic agents. Additionally, further research is needed to determine the potential use of DB844 in the treatment of other parasitic diseases.

Synthesis Methods

The synthesis of DB844 involves the reaction of 5-amino-2-fluorobenzoic acid with dimethylsulfamoyl chloride, followed by the reaction with 2-methoxyaniline. This results in the formation of DB844, which is then purified through recrystallization.

Scientific Research Applications

DB844 has been studied for its potential use as an anti-parasitic agent, specifically for the treatment of leishmaniasis. Leishmaniasis is a parasitic disease caused by the Leishmania parasite and is prevalent in tropical and subtropical regions. DB844 has shown promising results in pre-clinical studies as a potential treatment for this disease.

properties

IUPAC Name

5-(dimethylsulfamoyl)-2-fluoro-N-(2-methoxyphenyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17FN2O4S/c1-19(2)24(21,22)11-8-9-13(17)12(10-11)16(20)18-14-6-4-5-7-15(14)23-3/h4-10H,1-3H3,(H,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPFOFSQOJBPRMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1=CC(=C(C=C1)F)C(=O)NC2=CC=CC=C2OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17FN2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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